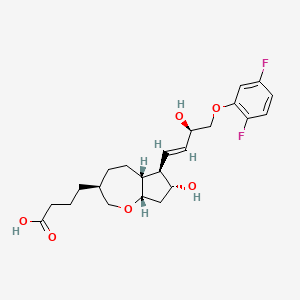

Ono-AG-367

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ONO-AG-367 is a biologically active compound known for its dual agonist activity on prostanoid EP3 and FP receptors. It is a carboxylic acid derivative of ONO-9054, a prodrug used in the treatment of glaucoma and ocular hypertension . This compound has shown significant potential in reducing intraocular pressure, making it a promising candidate for therapeutic applications in ophthalmology .

Métodos De Preparación

The synthesis of ONO-AG-367 involves the hydrolysis of its prodrug, ONO-9054. ONO-9054 is an isopropyl ester derivative that, upon ocular instillation, is rapidly converted into this compound by esterases present in the cornea . The industrial production methods for this compound are not extensively documented, but the conversion from ONO-9054 is a critical step in its preparation .

Análisis De Reacciones Químicas

ONO-AG-367 undergoes various chemical reactions, primarily involving its interaction with prostanoid receptors. It exhibits high affinity and potent agonist activity for both EP3 and FP receptors . The compound’s reactions are characterized by its ability to lower intraocular pressure through these receptor interactions . Common reagents and conditions used in these reactions include the presence of esterases for the conversion of ONO-9054 to this compound . The major products formed from these reactions are the active forms of the compound that exert therapeutic effects .

Aplicaciones Científicas De Investigación

ONO-AG-367 has been extensively studied for its applications in the treatment of glaucoma and ocular hypertension. Its ability to significantly reduce intraocular pressure has made it a valuable compound in ophthalmology .

Mecanismo De Acción

ONO-AG-367 exerts its effects by acting as an agonist on prostanoid EP3 and FP receptors . Upon binding to these receptors, it triggers a cascade of molecular events that lead to the reduction of intraocular pressure . The compound’s mechanism of action involves the modulation of aqueous humor dynamics, which is crucial for maintaining normal intraocular pressure levels . The molecular targets and pathways involved include the activation of EP3 and FP receptors, leading to increased outflow of aqueous humor and decreased production .

Comparación Con Compuestos Similares

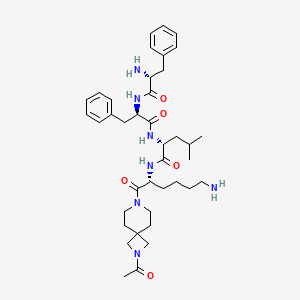

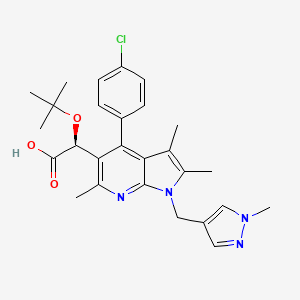

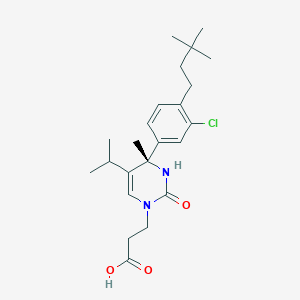

ONO-AG-367 is unique in its dual agonist activity on both EP3 and FP receptors, which distinguishes it from other compounds used in the treatment of glaucoma and ocular hypertension . Similar compounds include latanoprost acid, bimatoprost acid, and travoprost acid, which primarily target FP receptors . this compound’s additional activity on EP3 receptors provides a more potent and comprehensive therapeutic effect .

Propiedades

Número CAS |

1262873-48-2 |

|---|---|

Fórmula molecular |

C23H30F2O6 |

Peso molecular |

440.5 g/mol |

Nombre IUPAC |

4-[(3S,5aR,6R,7R,8aS)-6-[(E,3R)-4-(2,5-difluorophenoxy)-3-hydroxybut-1-enyl]-7-hydroxy-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]oxepin-3-yl]butanoic acid |

InChI |

InChI=1S/C23H30F2O6/c24-15-5-9-19(25)22(10-15)31-13-16(26)6-8-17-18-7-4-14(2-1-3-23(28)29)12-30-21(18)11-20(17)27/h5-6,8-10,14,16-18,20-21,26-27H,1-4,7,11-13H2,(H,28,29)/b8-6+/t14-,16+,17+,18+,20+,21-/m0/s1 |

Clave InChI |

PRIYCPZIGUYJAL-PRDSGWKNSA-N |

SMILES isomérico |

C1C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=C(C=CC(=C3)F)F)O)O)OC[C@H]1CCCC(=O)O |

SMILES canónico |

C1CC2C(CC(C2C=CC(COC3=C(C=CC(=C3)F)F)O)O)OCC1CCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860389.png)

![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)

![3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B10860406.png)

![(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid](/img/structure/B10860413.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860425.png)